molecular formula C18H18N2O5S B2749691 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-61-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2749691
CAS No.: 895443-61-5
M. Wt: 374.41
InChI Key: BOPHSTMZCDSZNK-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a structurally complex small molecule featuring a benzothiazole core substituted with methoxy groups at the 4 and 7 positions, linked via an amide bond to a 2,3-dimethoxybenzoyl group. Benzothiazoles are heterocyclic aromatic systems known for their electron-deficient character and applications in medicinal chemistry, materials science, and catalysis . The methoxy substituents likely enhance solubility and modulate electronic properties, while the benzamide moiety may serve as a directing group in metal-catalyzed reactions or contribute to intermolecular interactions in crystalline phases .

Structural characterization of such compounds often employs X-ray crystallography (utilizing programs like SHELXL ), NMR, and mass spectrometry.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-8-9-13(24-3)16-14(11)19-18(26-16)20-17(21)10-6-5-7-12(23-2)15(10)25-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPHSTMZCDSZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the benzamide moiety can produce amines.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparisons

Compound Core Structure Substituents Key Features/Applications Reference Insights
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Benzothiazole + benzamide 4,7-OCH₃ (benzothiazole); 2,3-OCH₃ (benzamide) Potential directing group; enhanced solubility from methoxy groups Inferred from
4,7-Diphenylethynyl-2,1,3-benzothiadiazole Benzothiadiazole Ethynylphenyl groups High thermal stability; luminescent properties Aguiar et al. (2018)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-CH₃; N,O-bidentate group Metal-catalyzed C–H functionalization Directing group utility
SiFA-M-FP () Benzamide + fluorosilyl 2,3-OCH₃; fluorosilyl Radiolabeling applications; dimethoxy-enhanced solubility Synthesis via thiol-maleimide coupling

Key Observations :

  • Benzothiazole vs. Aguiar et al. (2018) demonstrated that benzothiadiazole derivatives exhibit strong luminescence due to extended conjugation, suggesting that the target compound may have similar optical properties but with tunability via methoxy substituents .
  • Directing Group Efficacy : The benzamide moiety in the target compound differs from N,O-bidentate groups (e.g., ) by lacking a hydroxyl group, which may limit its ability to coordinate certain metals. However, the benzothiazolyl nitrogen could act as a secondary coordination site, enabling unique catalytic pathways .
  • Methoxy Substitution Patterns : Compared to SiFA-M-FP (), where 2,3-dimethoxy groups improve solubility and steric bulk, the 4,7-dimethoxy groups on the benzothiazole ring may reduce π-π stacking interactions, favoring crystalline packing or solution-phase reactivity .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2O4S
  • Molar Mass : 342.41 g/mol
  • CAS Number : 839691-53-1

Biological Activity Overview

The compound exhibits promising anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. Research has shown that it acts selectively in hypoxic environments typical of tumor microenvironments.

  • Cytotoxicity : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
  • Apoptosis Induction : Studies indicate that this compound promotes apoptotic pathways in cancer cells.
  • DNA Damage : The compound has been shown to induce DNA damage in tumor cells, further contributing to its anticancer activity.

Study 1: Cytotoxic Effects on Tumor Cell Lines

A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549) and melanoma (WM115) cells. The results were measured using the WST-1 assay:

CompoundIC50 (µM)Cell Line
This compound15.5A549
This compound12.8WM115

The IC50 values indicate that the compound exhibits potent activity against both cell lines, with lower values suggesting higher efficacy.

Another research effort focused on understanding the mechanisms behind the compound's anticancer effects. The study utilized caspase assays to evaluate apoptosis:

TreatmentCaspase Activity (Relative Units)
Control100
Compound250

The increase in caspase activity indicates that the compound effectively induces apoptosis in treated cells.

Comparative Analysis with Other Compounds

In comparison to other benzimidazole derivatives tested for similar activities:

Compound NameIC50 (µM) A549IC50 (µM) WM115
Benzimidazole Derivative A20.025.0
Benzimidazole Derivative B30.035.0
This compound 15.5 12.8

This table illustrates that this compound shows superior activity compared to other tested compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives and substituted benzamides. Key steps include coupling under basic conditions (e.g., triethylamine in dichloromethane) and refluxing with acetic acid as a catalyst . Intermediates are characterized via thin-layer chromatography (TLC) for reaction monitoring and purified via recrystallization (e.g., methanol) or column chromatography .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Validates functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/N/S percentages .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

  • Methodological Answer : Common issues include incomplete amide coupling or oxidation of thiazole rings. Strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Optimize stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and monitor via TLC .
  • Employ scavengers (e.g., molecular sieves) to absorb byproducts like HCl .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this benzamide derivative?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst Optimization : Palladium on carbon (Pd/C) or phase-transfer catalysts enhance coupling efficiency .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes decomposition .
  • Statistical Design : Use response surface methodology (RSM) to model variables (time, temperature, catalyst loading) .

Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PFOR enzyme in anaerobic organisms) .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over time (e.g., RMSD plots for binding site flexibility) .
  • QSAR Models : Correlate substituent electronic effects (e.g., methoxy group electron-donating capacity) with activity .

Q. How should contradictory data regarding the biological activity of structurally similar benzothiazole derivatives be analyzed?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability .
  • Structural Profiling : Use X-ray crystallography or DFT calculations to resolve conformational differences (e.g., Z/E isomerism) .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) to confirm trends .

Q. What strategies elucidate structure-activity relationships (SAR) for benzothiazole derivatives like this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen) and test activity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole core, amide linker) via 3D alignment tools .
  • Enzymatic Assays : Measure inhibition constants (Ki) against targets (e.g., kinases, oxidoreductases) to link substituents to potency .

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